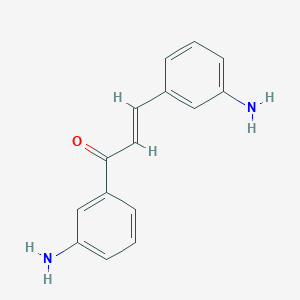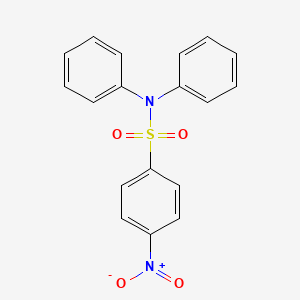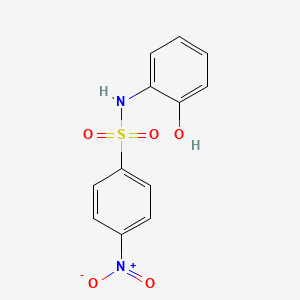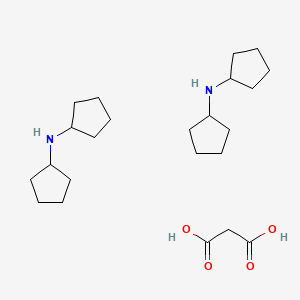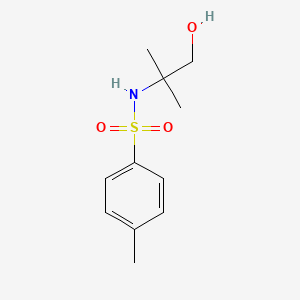
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide
説明
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. DMF is a sulfonamide derivative that contains a thiazole ring, and it exhibits a wide range of biological activities.
作用機序
The exact mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has also been shown to increase the expression of heat shock proteins, which are involved in the regulation of cellular stress responses. Additionally, N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has been shown to modulate the activity of various enzymes, including histone deacetylases and protein kinases.
実験室実験の利点と制限
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It exhibits a wide range of biological activities, which makes it a useful tool for studying various signaling pathways and cellular processes. However, N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide also has some limitations. It is a sulfonamide derivative, which can limit its solubility and bioavailability. Additionally, N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide. One area of interest is the development of new synthetic methods for N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide that can improve its solubility and bioavailability. Another area of interest is the identification of new biological targets for N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide, which can expand its potential applications in the field of pharmaceuticals. Additionally, there is a need for further studies on the safety and toxicity of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide, particularly at high concentrations. Overall, N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide is a promising compound that has the potential to be developed into a useful therapeutic agent for the treatment of various diseases.
科学的研究の応用
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential applications in the field of pharmaceuticals. It exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and it has been suggested as a potential therapeutic agent for the treatment of various inflammatory diseases, including multiple sclerosis, psoriasis, and Crohn's disease. N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has also been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has been shown to have anti-microbial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-8-4-6-11(7-5-8)18(15,16)14-12-13-9(2)10(3)17-12/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAFJXXXUDMLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824283 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



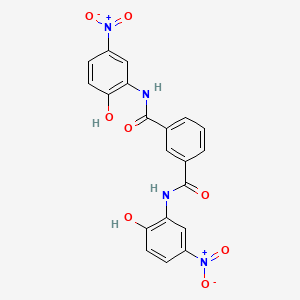
![4-(acetylamino)-N-[4-(6-{[4-(acetylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3825745.png)
![4,4'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B3825752.png)
![N,N'-[carbonylbis(6-hydroxy-3,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825760.png)


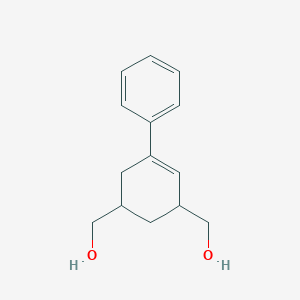
![[5-(aminomethyl)-1,3-cyclohexanediyl]dimethanol hydrochloride](/img/structure/B3825771.png)
